molecular formula C17H18O2 B7777953 1-(4-Phenoxyphenyl)pentan-1-one

1-(4-Phenoxyphenyl)pentan-1-one

Cat. No.: B7777953
M. Wt: 254.32 g/mol
InChI Key: BFDPUFGPKVRNKT-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)pentan-1-one is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Hydrogen Bonding Analysis: Emsley et al. (1989) synthesized derivatives of pentane-2,4-dione, including 3-(4-phenoxyphenyl), and analyzed their hydrogen bonding. They observed very short hydrogen bonds in these compounds, indicating strong hydrogen bonding with significant potential energy implications (Emsley, Ma, Bates, Motevalli, & Hursthouse, 1989).

  • Antibacterial and Antioxidant Properties: Ejidike and Ajibade (2015) synthesized metal(II) complexes of a related compound, 4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one, and evaluated their antibacterial and antioxidant activities. Their study indicates potential applications in medicinal chemistry (Ejidike & Ajibade, 2015).

  • Anti-Cancer Activity: Lv et al. (2019) conducted a study on a heterocyclic compound related to 1-(4-Phenoxyphenyl)pentan-1-one, evaluating its anticancer activities against human bone cancer cell lines. This suggests potential applications in cancer research (Lv, Zhang, Wang, Pan, & Liu, 2019).

  • Organocatalytic Applications: Szántó et al. (2008) synthesized 4-aryl-5-nitro-pentan-2-ones, related to this compound, using an enantioselective organocatalyst. This highlights its application in asymmetric synthesis (Szántó, Bombicz, Grün, & Kádas, 2008).

  • Organotin(IV) Complexes as Anticancer Drugs: Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes and evaluated their in vitro cytotoxicity, showing potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

  • Polymorphism and Crystallography: Lopes et al. (2017) identified a new polymorph of 4′-hydroxyvalerophenone, a compound similar to this compound, and conducted thermoanalytical and X-ray diffraction studies. This research contributes to the understanding of polymorphism in related compounds (Lopes, Bernardes, Piedade, Diogo, & da Piedade, 2017).

Properties

IUPAC Name

1-(4-phenoxyphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-3-9-17(18)14-10-12-16(13-11-14)19-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDPUFGPKVRNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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